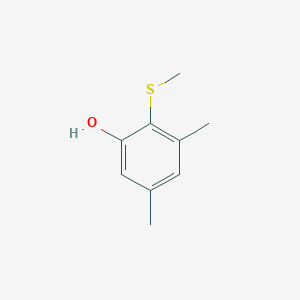
2-Methylthio-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthio-3,5-dimethylphenol is an organic compound belonging to the class of alkylated phenols. It is characterized by the presence of a methylthio group (-SCH3) and two methyl groups (-CH3) attached to a phenol ring. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-3,5-dimethylphenol typically involves the alkylation of 3,5-dimethylphenol with a methylthio group. One common method includes the reaction of 3,5-dimethylphenol with methylthiol in the presence of a catalyst under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom on the phenol ring with the methylthio group.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The starting material, 3,5-dimethylphenol, is reacted with methylthiol in the presence of a suitable catalyst, such as an acid or base, to achieve high yields. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methylthio-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-Methylthio-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methylthio-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the modulation of biochemical pathways, including oxidative stress and signal transduction. The phenolic hydroxyl group and the methylthio group play crucial roles in its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: Lacks the methylthio group, resulting in different chemical and biological properties.
2-Methylthio-4,6-dimethylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4-Dimethylthio-3,5-dimethylphenol: Contains additional methylthio groups, affecting its chemical behavior.
Uniqueness
2-Methylthio-3,5-dimethylphenol is unique due to the specific positioning of the methylthio and methyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3,5-dimethyl-2-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5,10H,1-3H3 |
InChI Key |
DGLPDVONIWDUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


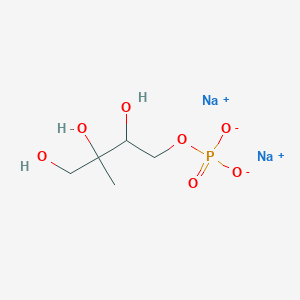
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)
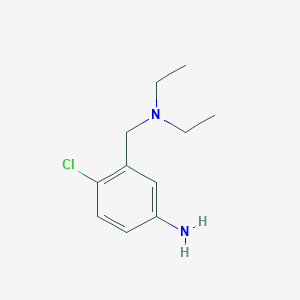

![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)
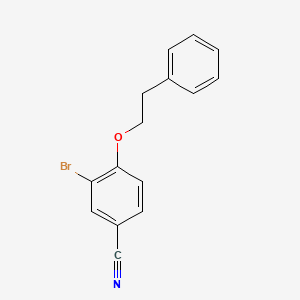
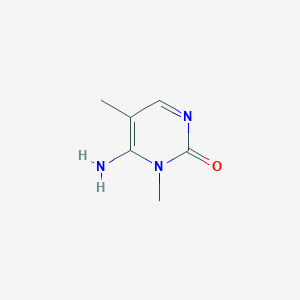
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
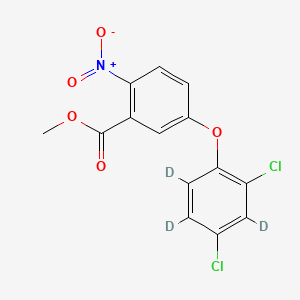
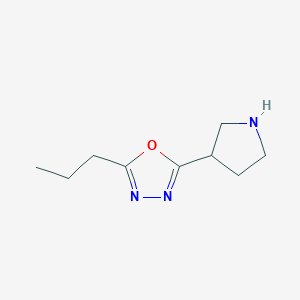
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
